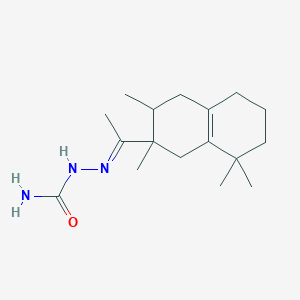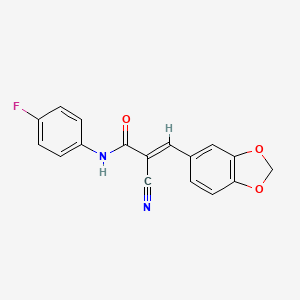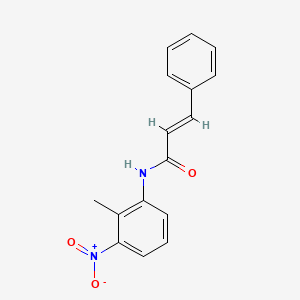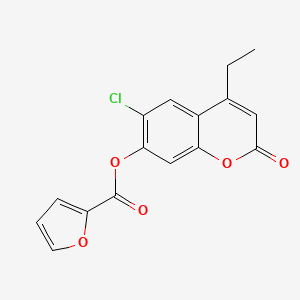![molecular formula C16H17NO4S B5807760 methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl 4-((3,4-dimethylphenyl)sulfonylamino)benzoate or DMSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a reagent in organic synthesis and has been found to exhibit unique biochemical and physiological effects. In
作用機序
The exact mechanism of action of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in various organic reactions. This may be due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbonyl group in the benzoate moiety.
Biochemical and Physiological Effects:
This compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its ability to act as a strong acid catalyst. This can facilitate the formation of reactive intermediates and enhance the yield of various organic reactions. Additionally, this compound is relatively easy to synthesize and purify.
One of the main limitations of using this compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its potential toxicity. This compound has been found to be moderately toxic and may pose a risk to researchers if proper safety precautions are not taken. Additionally, this compound may not be suitable for certain types of reactions, such as those involving sensitive functional groups.
将来の方向性
There are several potential future directions for research involving methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new synthetic routes for this compound, which may allow for greater efficiency and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine and materials science. Furthermore, researchers may explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.
合成法
The synthesis of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization from a suitable solvent.
科学的研究の応用
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been widely used as a reagent in organic synthesis due to its ability to act as a strong acid catalyst. It has been found to be particularly useful in the synthesis of various heterocyclic compounds, such as pyrazoles and benzimidazoles. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antifungal and antitumor agents.
特性
IUPAC Name |
methyl 4-[(3,4-dimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(10-12(11)2)22(19,20)17-14-7-5-13(6-8-14)16(18)21-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKACILWOHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)



![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)


![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
